molecular formula C8H14O4 B2735852 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione CAS No. 28123-56-0

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione

Cat. No. B2735852
CAS RN: 28123-56-0
M. Wt: 174.196
InChI Key: MIMOQFCANZKFPQ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione can be represented by the InChI string: InChI=1S/C8H14O4/c1-5(9)7(3,11)8(4,12)6(2)10/h11-12H,1-4H3 . This compound is a β-hydroxy ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione include a molecular formula of C8H14O4, a net charge of 0, an average mass of 174.196, and a monoisotopic mass of 174.08921 .

Scientific Research Applications

Metabolite of Species

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione is a metabolite found in Oryctolagus cuniculus (rabbit) species, specifically in the longissimus thoracis . This suggests that it plays a role in the metabolic processes of this species.

Colorimetric Recognition

This compound has been used in colorimetric recognition of 3,4-Dihydroxy-D,L-phenylalanine with Tetrapeptide-modified Copper Nanoparticles as Chiral Nanozymes . This study provides a new insight into design and fabrication of oligopeptides@CuNPs-based chiral nanozymes with improved catalytic performance and features additional to those of natural enzymes.

DNA Interaction Study

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione has been utilized to visualize plasmid, genomic, and ds-linear DNA in agarose gel electrophoresis without affecting the DNA mobility in the gel .

Antioxidant Properties

One study observed that when the concentration of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione was 17.5 μM, about 34 μM ABTS˙ + free radicals were scavenged, and when the concentration was 70 μM, about 150 μM DPPH free radicals were scavenged . This indicates that one molecule of this compound can scavenge two free radicals, suggesting its potential as an antioxidant.

Tolerance Improvement in Alfalfa Seedlings

A study suggested that 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione can effectively improve the tolerance of alfalfa seedlings to coumarin stress through a combination of effects on root morphology, photosynthesis, and physiological indicators .

properties

IUPAC Name

3,4-dihydroxy-3,4-dimethylhexane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(9)7(3,11)8(4,12)6(2)10/h11-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMOQFCANZKFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C(C)(C(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione was prepared by photochemistry. A closed flask [Pyrex (trade mark)], which contained a solution of 20.1 g (0.23 mol) 2.3-butanedione in 81 g 2-propanol, was allowed to stand in daylight for 4.5 months. The solvent was evaporated under reduced pressure (about 20 mm Hg); traces of volatiles were removed by simultaneous evaporation with two parts of toluene of 40 ml. The semi-solid, white residue (13.9 g) was recrystallized twice with a mixture of ether and hexane in a ratio of 1:1, yielding 5.2 g colourless crystals having a melting point of 95°-96° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
solvent
Reaction Step Two

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